N(im)-Trityl-L-histidine-propylamide
Overview
Description
N(im)-Trityl-L-histidine-propylamide (NTHP) is a synthetic compound that has gained attention in scientific research due to its potential use as a tool for studying histidine-containing proteins. The compound is a derivative of histidine, an amino acid that is essential for protein synthesis and plays a crucial role in numerous biological processes. NTHP has been synthesized using various methods and has shown promising results in scientific research applications.
Scientific Research Applications
Immobilized Metal Affinity Chromatography (IMAC)
IMAC is a widely recognized technique utilizing the affinity of certain peptides towards metal ions for purification processes in proteomics and biochemistry. The specific interaction between histidine-containing peptides and immobilized metal ions, such as copper (II), makes IMAC an essential tool for selective peptide recovery and binding. This application extends to the use of N(im)-Trityl-L-histidine-propylamide-related compounds for enhancing the specificity and efficiency of peptide selection in comparative proteomics, highlighting the pivotal role of histidine in IMAC technology (Ren et al., 2003).
Metal-Chelating Microscopy Tips
In the realm of single-molecule experiments, particularly with atomic force microscopy (AFM), the N(im)-Trityl-L-histidine-propylamide derivative's ability to bind metal ions is exploited to create metal-chelating microscopy tips. These specialized tips facilitate the exploration of molecular forces within high-affinity receptor-ligand systems, significantly contributing to our understanding of biological recognition processes. This innovative approach demonstrates the derivative's utility in expanding the "molecular toolboxes" available for probing receptor-ligand interactions at the single-molecule level (Schmitt et al., 2000).
Solid Phase Synthesis
N(im)-Trityl-L-histidine-propylamide plays a critical role in the solid-phase synthesis of various bioactive compounds. For instance, resin-bound histamine, which shares a functional relationship with the discussed compound, has been utilized in synthesizing carcinine, a biologically significant molecule. This application underscores the versatility of N(im)-Trityl-L-histidine-propylamide derivatives in facilitating the synthesis of complex molecules through solid-phase techniques, providing a foundation for advancements in drug development and biochemical research (Eleftheriou et al., 1999).
Backbone Arylation of Histidine-Containing Peptides
The specificity of N(im)-Trityl-L-histidine-propylamide derivatives towards histidine residues is exploited in the copper-promoted backbone arylation of peptides. This process, facilitated by triarylbismuth reagents, allows for the selective modification of peptides at the histidine residue, enhancing the functional diversity of peptides for therapeutic and research applications. The protection of the imidazole ring of histidine with a trityl group, similar in function to N(im)-Trityl-L-histidine-propylamide, is crucial for preventing side reactions and ensuring the specificity of the arylation process (Gagnon et al., 2022).
properties
IUPAC Name |
(2S)-2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O/c1-2-18-30-27(33)26(29)19-25-20-32(21-31-25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21,26H,2,18-19,29H2,1H3,(H,30,33)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSBOGZHEFMCJK-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584939 | |
Record name | N-Propyl-1-(triphenylmethyl)-L-histidinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N(im)-Trityl-L-histidine-propylamide | |
CAS RN |
171176-63-9 | |
Record name | N-Propyl-1-(triphenylmethyl)-L-histidinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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